![molecular formula C12H12N2O B14251588 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one CAS No. 497843-36-4](/img/structure/B14251588.png)
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system that includes a benzene ring and a naphthyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. Another approach is the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one involves its interaction with specific molecular targets. For example, as a phosphodiesterase 5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which can have various physiological effects, such as vasodilation and improved cognitive function .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds are synthesized by cyclization of alkylamides and have similar chemical properties.
Uniqueness
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is unique due to its specific ring structure and the position of the nitrogen atoms
特性
CAS番号 |
497843-36-4 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
2,3,4,5-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-9-4-2-1-3-8(9)10-7-13-6-5-11(10)14-12/h1-4,13H,5-7H2,(H,14,15) |
InChIキー |
GJAHAFVXSLLAOG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1NC(=O)C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
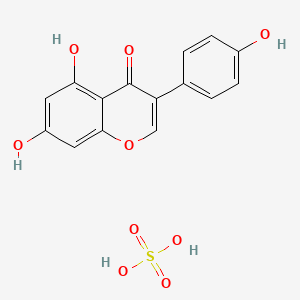
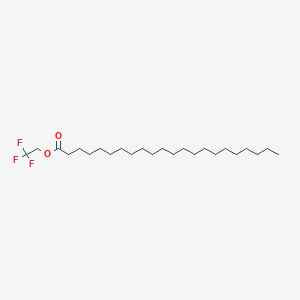
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
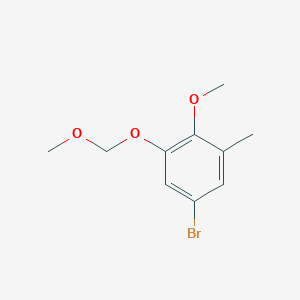
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
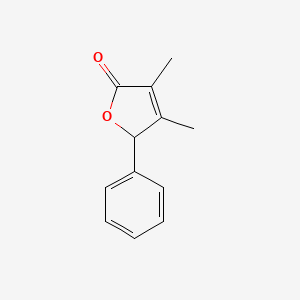
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
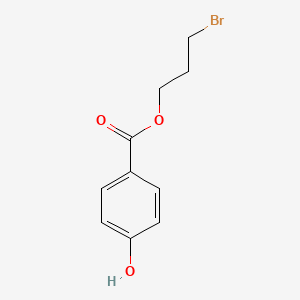
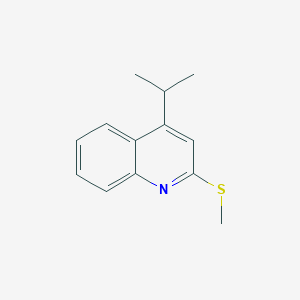
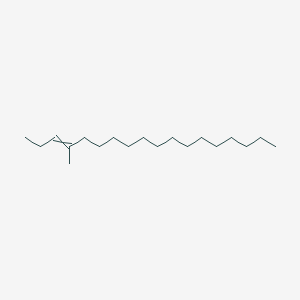
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

